molecular formula C6HCl3N2O2S2 B2423898 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 2361636-13-5

2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B2423898
CAS No.: 2361636-13-5
M. Wt: 303.56
InChI Key: OJBZMEOCWGCDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C6HCl3N2O2S2 . It is an intermediate used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine involves using 3-Amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C and the second step yield was 81.4% at 105 °C .


Molecular Structure Analysis

The molecular structure of this compound was characterized by nuclear magnetic resonance (NMR) . The InChI code for this compound is 1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 303.58 .

Scientific Research Applications

Synthesis and Antimalarial Properties

The compound 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride has been involved in the synthesis of antimalarial agents. A study by Colbry, Elslager, and Werbel (1984) described the synthesis and antimalarial activity of a series of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines. This process included the conversion of 2,6-dichloropyridine to 6-chloro-3-nitro-2-pyridinecarbonitrile, which was then used to synthesize the pyrido[3,2-d]pyrimidin-2,4-diamines (Colbry, Elslager, & Werbel, 1984).

Synthesis and Antitumor Activity

Grivsky et al. (1980) reported on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. This synthesis route can be applied to other 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines (Grivsky et al., 1980).

Chemoselective Reactions and Electrophile Studies

Baiazitov et al. (2013) explored chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines. The study showed that weak bases, anilines, and secondary aliphatic amines could selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displaced the sulfone group. This research provides insights into the selective chemical behavior of compounds related to this compound (Baiazitov et al., 2013).

Synthesis of Sulfonyl Chlorides from Derivatives

Bahrami, Khodaei, and Soheilizad (2010) discussed the synthesis of heterocyclic sulfonyl chlorides, such as pyrimidine-2-sulfonyl chloride and benzimidazole-2-sulfonyl chloride. Their research highlighted the challenges in stabilizing these compounds at room temperature, contributing to the understanding of the chemical properties of similar compounds like this compound (Bahrami, Khodaei, & Soheilizad, 2010).

Other Applications in Medical Chemistry

Additional research has explored various applications of related compounds in medical chemistry, including as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, and in the synthesis of diverse pyrido[3,2-d]pyrimidine derivatives with potential biological activities (Rosowsky, Papoulis, & Queener, 1997), (Bouscary-Desforges et al., 2012).

Safety and Hazards

The safety information for 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Properties

IUPAC Name

2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZMEOCWGCDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.